molecular formula C18H14N4O2 B5516905 N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide

N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide

Cat. No.: B5516905
M. Wt: 318.3 g/mol
InChI Key: SNQJBANMJKUVHW-UHFFFAOYSA-N
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Description

N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide is a compound that features two pyridine rings attached to a central benzene ring through amide linkages

Future Directions

N,N’-di-4-pyridinylterephthalamide has been used in the formation of Nickel (ii) metal–organic frameworks . This suggests potential future directions in the field of material science and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide typically involves the reaction of 4-aminopyridine with terephthaloyl chloride. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the pyridine rings .

Mechanism of Action

The mechanism of action of N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(4-pyridinyl)-1,4-benzenedicarboxamide is unique due to its specific structural arrangement, which allows for versatile interactions with metal ions and biological macromolecules. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-N,4-N-dipyridin-4-ylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-5-9-19-10-6-15)13-1-2-14(4-3-13)18(24)22-16-7-11-20-12-8-16/h1-12H,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQJBANMJKUVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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